molecular formula C11H13Cl2NO2 B5629312 2,2-dichloro-N-(4-isopropoxyphenyl)acetamide

2,2-dichloro-N-(4-isopropoxyphenyl)acetamide

Cat. No.: B5629312
M. Wt: 262.13 g/mol
InChI Key: PZEFVKNZOMVMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-N-(4-isopropoxyphenyl)acetamide is a chemical compound with the molecular formula C11H13Cl2NO. It is characterized by the presence of two chlorine atoms, an isopropoxy group, and an acetamide group attached to a phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-(4-isopropoxyphenyl)acetamide typically involves the reaction of 4-isopropoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-N-(4-isopropoxyphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: The chlorine atoms can be substituted with other groups to form new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: A wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-N-(4-isopropoxyphenyl)acetamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-dichloro-N-(4-isopropoxyphenyl)acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 2,2-Dichloro-N-(2-isopropoxyphenyl)acetamide: Similar structure but different position of the isopropoxy group.

  • 2,4-Dichloro-N-(2-isopropoxyphenyl)benzamide: Similar core structure but different substituents.

Uniqueness: 2,2-Dichloro-N-(4-isopropoxyphenyl)acetamide is unique due to its specific arrangement of chlorine atoms and the isopropoxy group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,2-dichloro-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-7(2)16-9-5-3-8(4-6-9)14-11(15)10(12)13/h3-7,10H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEFVKNZOMVMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.